Cas no 826-74-4 (1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol)

1-Vinylnaphthalene stabilized with 4000ppm tert-Butylcatechol is a high-purity monomer primarily used in polymerization reactions and specialty chemical synthesis. The addition of tert-Butylcatechol as an inhibitor ensures stability during storage and handling by preventing premature polymerization. This compound is particularly valuable in the production of advanced polymers, resins, and functional materials due to its reactive vinyl group and naphthalene backbone, which contribute to enhanced thermal and mechanical properties in derived products. The specified inhibitor concentration (4000ppm) offers an optimal balance between shelf life and reactivity, making it suitable for both laboratory and industrial applications requiring precise control over polymerization kinetics.
1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol structure
826-74-4 structure
Product Name:1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol
CAS No:826-74-4
MF:C12H10
MW:154.207803249359
MDL:MFCD00075766
CID:728144
PubChem ID:70004
Update Time:2025-06-07

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Chemical and Physical Properties

Names and Identifiers

    • 1-Vinylnaphthalene
    • 1-Vinylnaphthalene (stabilized with TBC)
    • 1-Ethenylnaphthalene
    • 1-VINYLNAPHTHALENE,COLOURLESSTO PALE GREEN LIQUID
    • Naphthalene, 1-ethenyl-
    • Vinylnaphthalene
    • 1-Vinyl naphthalene
    • 1-vinyl-naphthalene
    • PF20CJ2K0N
    • IGGDKDTUCAWDAN-UHFFFAOYSA-N
    • Naphthalene, ethenyl-
    • Vinylnaphthalene (mixed isomers)
    • s-cis-1-Vinyl-5,6-benzocyclohexene
    • 1-Vinylnaphthalene(stabilizedwithTBC)
    • TRA01277
    • 1-Ethenylnaphthalene (ACI)
    • Naphthalene, 1-vinyl- (6CI, 8CI)
    • (Naphthalen-1-yl)ethene
    • α-Vinylnaphthalene
    • 1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol
    • MDL: MFCD00075766
    • Inchi: 1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2
    • InChI Key: IGGDKDTUCAWDAN-UHFFFAOYSA-N
    • SMILES: C=CC1C2C(=CC=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 154.07800
  • Monoisotopic Mass: 154.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: liquid
  • Density: 1.04 g/mL at 25 °C(lit.)
  • Boiling Point: 123°C/0.7mmHg(lit.)
  • Flash Point: Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
  • Refractive Index: n20/D 1.653(lit.)
  • Solubility: Soluble in ethyl acetate, hexane and methanol.
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Combustible.
  • PSA: 0.00000
  • LogP: 3.48280
  • Sensitiveness: Moisture Sensitive
  • Solubility: Insoluble in water

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Security Information

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1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  30 min, 0 °C; 4 h, rt
1.2 overnight, rt
Reference
Diselenide- and Disulfide-Mediated Synthesis of Isocoumarins
Shahzad, Sohail A.; et al, European Journal of Organic Chemistry, 2010, (18), 3465-3472

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  30 min, 0 °C; 4 h, rt; rt → 0 °C
1.2 overnight, rt
Reference
Selenium-Mediated Synthesis of Biaryls through Rearrangement
Shahzad, Sohail A.; et al, Organic Letters, 2010, 12(6), 1364-1367

Production Method 3

Reaction Conditions
Reference
Reactions with nitrosodisulfonate. XX. Chrysene-3,6-quinone and dinaphthoanthraquinone
Teuber, Hans Joachim; et al, Chemische Berichte, 1959, 92, 921-6

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride
2.1 Catalysts: Potassium tert-butoxide
Reference
A practical large-scale synthesis of (1-naphthyl)acetylene
Hanekamp, Jaap C.; et al, Synthetic Communications, 1989, 19(15), 2677-82

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Disodium tetrachloropalladate ,  9H-Fluorene-2-sulfonic acid, 9-(dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propy… Solvents: Water ;  3 h, 45 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  16 h, 95 °C
Reference
Retracted Article: Cross coupling in water: Suzuki-Miyaura vinylation and difluorovinylation of arylboronic acids
Pschierer, Jan; et al, Green Chemistry, 2010, 12(4), 636-642

Production Method 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ;  5 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 120 °C; 24 h, 120 °C; 120 °C → rt
Reference
The first fluoride-free Hiyama reaction of vinylsiloxanes promoted by sodium hydroxide in water
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2006, 348(15), 2085-2091

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ;  20 min, 120 °C
Reference
Aqueous Sodium Hydroxide Promoted Cross-Coupling Reactions of Alkenyltrialkoxysilanes under Ligand-Free Conditions
Alacid, Emilio; et al, Journal of Organic Chemistry, 2008, 73(6), 2315-2322

Production Method 8

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 60 °C
Reference
Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents
Schumann, Herbert; et al, Synlett, 2003, (12), 1783-1788

Production Method 9

Reaction Conditions
1.1 Reagents: Triethyl phosphite ,  Sulfiliminium, S,S-bis(diethylamino)-N,N-diethyl-, difluorotrimethylsilicate(1-)… Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Hexamethylphosphoramide
Reference
Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate
Hatanaka, Yasuo; et al, Journal of Organic Chemistry, 1988, 53(4), 918-20

Production Method 10

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  24 h, 67 °C
Reference
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: an efficient and selective 2-carbon building block for vinylboronate Suzuki-Miyaura coupling reactions
Lightfoot, Andrew P.; et al, Synlett, 2005, (3), 529-531

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ;  10 min, 120 °C
Reference
Aqueous Sodium Hydroxide Promoted Cross-Coupling Reactions of Alkenyltrialkoxysilanes under Ligand-Free Conditions
Alacid, Emilio; et al, Journal of Organic Chemistry, 2008, 73(6), 2315-2322

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Ferrous chloride Solvents: Toluene ;  8 h, 120 °C
Reference
Iron-Catalyzed Direct Julia-Type Olefination of Alcohols
Landge, Vinod G.; et al, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

Production Method 13

Reaction Conditions
1.1 Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene
Reference
Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides
Littke, Adam F.; et al, Journal of the American Chemical Society, 2002, 124(22), 6343-6348

Production Method 14

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (-)-BINAP ,  Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Dimethylformamide ;  20 h, 120 °C; 120 °C → rt
Reference
General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates
Alacid, Emilio; et al, Journal of Organic Chemistry, 2009, 74(21), 8191-8195

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  1 h, 100 °C; 100 °C → rt
1.2 Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ;  1 h, 100 °C; 100 °C → rt
Reference
Simple and Efficient Protocol for the Synthesis of Functionalized Styrenes from 1,2-Dibromoethane and Arylboronic Acids
Lando, Vanusa R.; et al, Organic Letters, 2003, 5(16), 2891-2894

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (inorganic oxide supported) Solvents: Mesitylene ;  20 h, 10 bar, 100 °C
Reference
Synthesis of Supported Planar Iron Oxide Nanoparticles and Their Chemo- and Stereoselectivity for Hydrogenation of Alkynes
Tejeda-Serrano, Maria; et al, ACS Catalysis, 2017, 7(5), 3721-3729

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  30 min, 0 °C; 4 h, rt; rt → 0 °C
1.2 overnight, rt
Reference
Novel cyclization cascades to functionalized indanes and tetrahydronaphthalenes
Khan, Zulfiqar A.; et al, Tetrahedron, 2010, 66(33), 6639-6646

Production Method 18

Reaction Conditions
1.1 Catalysts: 1637333-83-5 Solvents: Tetrahydrofuran ;  5 h, 50 °C
Reference
Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes
Staudaher, Nicholas D.; et al, Chemical Communications (Cambridge, 2014, 50(98), 15577-15580

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Disodium tetrachloropalladate ,  9H-Fluorene-2-sulfonic acid, 9-(dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propy… Solvents: Water ;  3 h, 45 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  16 h, 95 °C
Reference
Retracted Article: Cross coupling in water: Suzuki-Miyaura vinylation and difluorovinylation of arylboronic acids
Pschierer, Jan; et al, Green Chemistry, 2010, 12(4), 636-642

Production Method 20

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ;  0 °C; 52 h, 95 °C
Reference
"Conducted Tour" Migration of Li+ during the cis/trans Stereoinversion of α-Arylvinyllithiums
Knorr, Rudolf; et al, Chemistry - A European Journal, 2017, 23(52), 12861-12869

Production Method 21

Reaction Conditions
1.1 Reagents: Alumina
Reference
The kinetics of polymerization of 1-vinylnaphthalene
Loshaek, S.; et al, Journal of Polymer Science, 1959, 39, 223-39

Production Method 22

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride ,  Potassium fluoride Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Toluene
Reference
Tetraalkylammonium salt-based catalyst systems for directing the arylation of vinyltrimethylsilane
Jeffery, Tuyet, Tetrahedron Letters, 1999, 40(9), 1673-1676

Production Method 23

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Reference
The electrophilic substitution of allylsilanes and vinylsilanes
Fleming, Ian; et al, Organic Reactions (Hoboken, 1989, 37,

Production Method 24

Reaction Conditions
1.1 Reagents: Samarium Solvents: Methanol ;  6 h, 45 °C
Reference
Unexpected chemoselective debromination and reduction of 1,1-dibromo-1-alkenes mediated by samarium metal in methanol
Wang, Lei; et al, Synlett, 2003, (8), 1137-1140

Production Method 25

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  3 h, 25 °C
Reference
Isolation and Structural Characterization of Geminal Di(iodozincio)methane Complexes Stabilized with Nitrogen Ligands
Nishida, Yusuke; et al, Journal of the American Chemical Society, 2015, 137(1), 114-117

Production Method 26

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Tetraorganoindates as Nucleophilic Coupling Partners in Pd-Catalyzed Cross-Coupling Reactions
Lee, Phil Ho; et al, Organic Letters, 2003, 5(26), 4963-4966

Production Method 27

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Platinum Solvents: Toluene ;  15 h, reflux
Reference
Direct Olefination of Alcohols with Sulfones by Using Heterogeneous Platinum Catalysts
Siddiki, S. M. A. Hakim; et al, Chemistry - A European Journal, 2016, 22(17), 6111-6119

Production Method 28

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium, carbonylchloro[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,κ… Solvents: 1,4-Dioxane ;  5 h, 125 °C
Reference
Direct Catalytic Olefination of Alcohols with Sulfones
Srimani, Dipankar; et al, Angewandte Chemie, 2014, 53(41), 11092-11095

Production Method 29

Reaction Conditions
Reference
Product class 3: bromoarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 121-160

Production Method 30

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Production Method 31

Reaction Conditions
1.1 Reagents: Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
Palladium cross-coupling reactions of aryl fluorosulfonates: an alternative to triflate chemistry
Roth, Gregory P.; et al, Journal of Organic Chemistry, 1991, 56(11), 3493-6

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Raw materials

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Preparation Products

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:826-74-4)1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol
Order Number:A858263
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:11
Price ($):269.0/850.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:826-74-4)1-乙烯萘酯
Order Number:LE27056731
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:03
Price ($):discuss personally
Email:18501500038@163.com

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol Related Literature

Additional information on 1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol

Introduction to 1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol (CAS No. 826-74-4)

1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol, identified by the Chemical Abstracts Service Number (CAS No.) 826-74-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its vinylnaphthalene core structure, serves as a versatile intermediate in synthetic chemistry, particularly in the development of advanced materials and pharmaceutical agents. The stabilization of this compound with 4000ppm tert-Butylcatechol enhances its shelf life and reactivity, making it a valuable component in industrial and laboratory applications.

The vinylnaphthalene moiety in this compound plays a crucial role in its chemical behavior, enabling participation in various organic reactions such as addition, polymerization, and coupling processes. These reactions are fundamental to the synthesis of complex molecules, including polymers and pharmaceutical intermediates. The presence of the vinyl group provides a reactive site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

One of the key features of 1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol is its stability, which is achieved through the addition of tert-Butylcatechol as an antioxidant. This stabilizer effectively inhibits degradation processes that can occur due to exposure to air, light, or heat. The use of tert-Butylcatechol is particularly advantageous because it offers a balance between stability and reactivity, ensuring that the compound remains viable for extended periods while still maintaining its chemical integrity for downstream applications.

In recent years, there has been growing interest in the applications of vinylnaphthalenes in pharmaceutical research. Studies have demonstrated that derivatives of vinylnaphthalene can serve as building blocks for novel drug candidates. For instance, researchers have explored their potential in developing anti-inflammatory agents and kinase inhibitors. The stabilization provided by tert-Butylcatechol ensures that these derivatives can be synthesized and stored under controlled conditions, facilitating further research and development.

The chemical properties of 1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol make it an attractive candidate for industrial applications as well. In polymer chemistry, vinylnaphthalenes are used as monomers or additives to enhance the thermal stability and mechanical strength of polymers. The stabilizing effect of tert-Butylcatechol helps prevent premature degradation during processing and use, leading to more durable and reliable materials.

From an environmental perspective, the use of tert-Butylcatechol as a stabilizer aligns with sustainable chemistry principles. This compound is known for its low toxicity and high efficiency in preventing oxidative degradation. By incorporating it into 1-Vinylnaphthalene, manufacturers can produce a product that remains stable throughout its lifecycle while minimizing environmental impact.

Recent advancements in synthetic methodologies have further expanded the utility of 1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient functionalization of vinylnaphthalenes, opening new avenues for drug discovery and material science. These methods often require stable starting materials like this compound to ensure high yields and reproducibility.

The pharmaceutical industry has also benefited from the versatility of 1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol. Researchers are investigating its role in developing novel therapeutic agents by leveraging its ability to undergo diverse chemical transformations. For example, it has been used as a precursor in synthesizing small-molecule inhibitors targeting specific biological pathways. The stabilizing agent ensures that these intermediates remain pure and reactive throughout the synthesis process.

In conclusion,1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol (CAS No. 826-74-4) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure and stability make it an invaluable tool for chemists working on advanced materials and pharmaceuticals. As research continues to uncover new uses for vinylnaphthalenes,tert-Butylcatechol-stabilized versions like this one will undoubtedly play a critical role in shaping the future of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:826-74-4)1-Vinylnaphthalene Stabilized with 4000ppm tert-Butylcatechol
A858263
Purity:99%/99%
Quantity:25g/100g
Price ($):269.0/850.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:826-74-4)1-乙烯萘酯
LE27056731
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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